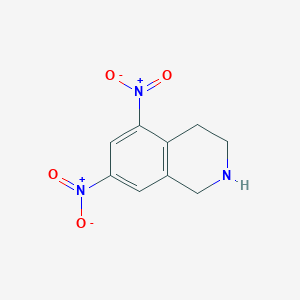
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is a compound with the molecular formula C4H11N2O4. It is a salt formed from L-aspartic acid and ammonium ions. L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The ammonium salt form enhances its solubility and stability, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can be synthesized through the reaction of L-aspartic acid with ammonium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the formation of the ammonium salt. The reaction can be represented as follows:
L-Aspartic acid+NH4OH→L-Aspartic acid, ammonium salt (1:1)+H2O
Industrial Production Methods
Industrial production of L-aspartic acid, ammonium salt (1:1) often involves the use of enzymatic processes. One common method is the enzymatic conversion of fumaric acid to L-aspartic acid using L-aspartate ammonia-lyase (L-aspartase) in the presence of high concentrations of ammonia . This method is efficient and yields high-purity L-aspartic acid, which can then be reacted with ammonium hydroxide to form the ammonium salt.
化学反応の分析
Types of Reactions
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form malic acid.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with metal salts can lead to the formation of metal aspartates.
Major Products
Oxidation: Oxaloacetic acid
Reduction: Malic acid
Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)
科学的研究の応用
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
作用機序
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate exerts its effects through several mechanisms:
Protein Synthesis: L-Aspartic acid is incorporated into proteins during translation.
Neurotransmission: It acts as a neurotransmitter in the brain, facilitating the transmission of nerve impulses.
Metabolic Pathways: It is involved in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle, which are essential for energy production and detoxification.
類似化合物との比較
Similar Compounds
- L-Glutamic acid, ammonium salt (1:1)
- L-Asparagine, ammonium salt (1:1)
- L-Glutamine, ammonium salt (1:1)
Uniqueness
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is unique due to its specific role in the urea cycle and its ability to act as a neurotransmitter. Unlike L-glutamic acid, which primarily functions as an excitatory neurotransmitter, L-aspartic acid has a broader range of metabolic functions. Additionally, its ammonium salt form enhances its solubility and stability, making it more versatile in various applications .
特性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 |
InChIキー |
BFXUWDKAQDARCA-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.[NH4+] |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)O.[NH4+] |
関連するCAS |
130296-88-7 159659-81-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


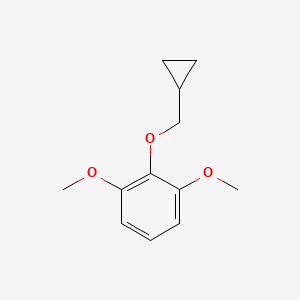
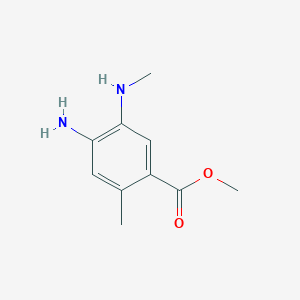
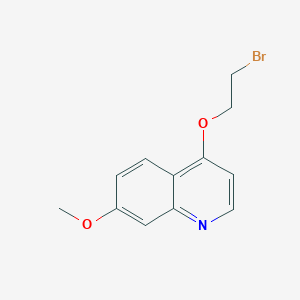

![(7-Methoxy-5-methylimidazo[2,1-f]pyrimidin-2-yl)-phenylmethanone](/img/structure/B8421359.png)
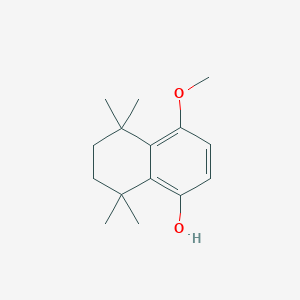
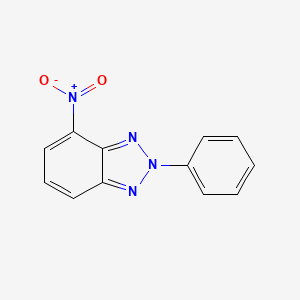
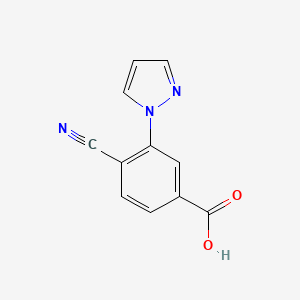

![1-(2-(4-(Benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B8421390.png)
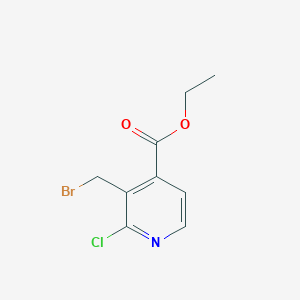
![5-Methoxy-2-[2-(4-methoxyphenyl)-2-methylpropyl]phenol](/img/structure/B8421401.png)

